

Comparative study of the safety profiles of GPC and other nootropics

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Compound of Interest

Compound Name: *L-alpha-Glycerylphosphorylcholine*
(GPC)

Cat. No.: B1668901

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A Comparative Safety Analysis of GPC and Other Nootropics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of **L-Alpha-glycerylphosphorylcholine (GPC)**, Piracetam, Noopept, and Modafinil. The information presented is collated from preclinical toxicology studies and clinical trial data to support an evidence-based evaluation of these cognitive enhancers.

Executive Summary

Nootropics, or "smart drugs," are a broad class of substances used to enhance cognitive function. While their efficacy is a primary focus of research, a thorough understanding of their safety profiles is paramount for drug development and clinical application. This guide focuses on the comparative safety of four popular nootropics: GPC, a cholinergic compound; Piracetam, the original racetam; Noopept, a potent synthetic peptide; and Modafinil, a wakefulness-promoting agent.

Overall, Piracetam and GPC demonstrate a high degree of safety with low toxicity and mild, infrequent side effects in clinical trials. Noopept is also generally well-tolerated, though long-term safety data is less extensive. Modafinil, while effective for its approved indications, carries

a higher risk of adverse effects and has a more complex safety profile that requires careful monitoring.

Quantitative Safety Data Comparison

The following tables summarize key quantitative safety data derived from animal toxicology studies and human clinical trials.

Table 1: Acute Toxicity Data (LD50)

Nootropic	Animal Model	Route of Administration	LD50	Source(s)
GPC	Rat, Mouse	Oral	>10,000 mg/kg	
Dog	Oral		>3,000 mg/kg	
Piracetam	Rat	Oral	5,600 mg/kg	
Mouse	Oral		20,000 mg/kg	
Noopept	N/A	N/A	Data not readily available	N/A
Modafinil	N/A	N/A	Data not readily available	N/A

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Table 2: Common Adverse Events in Human Clinical Trials (Frequency >1%)

Nootropic	Adverse Event	Frequency	Source(s)
GPC	Heartburn	0.7%	
Nausea/Vomiting		0.5%	
Insomnia/Excitation		0.4%	
Headache		0.2%	
Piracetam	Hyperkinesia		Not specified
Weight Gain			Not specified
Nervousness			Not specified
Somnolence			Not specified
Depression			Not specified
Asthenia			Not specified
Noopept	Headache		Rare
Fatigue			Rare
Insomnia			Rare
Nausea			Rare
Modafinil	Headache		34%
Nausea			

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